molecular formula C8H6ClN5O2 B8475089 2,4-Diamino-5-chloro-6-nitroquinazoline CAS No. 27023-81-0

2,4-Diamino-5-chloro-6-nitroquinazoline

Cat. No. B8475089
CAS RN: 27023-81-0
M. Wt: 239.62 g/mol
InChI Key: XCBMRNHSLMDGRI-UHFFFAOYSA-N
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Patent
US05616718

Procedure details

This compound was prepared in a manner analogous to that of Example 13, using 11.0 grams (0.049 mole) of 2,4-diamino-5-chloro-6-nitroquinazoline and 1.0 gram of 10% platinum on carbon in 70 mL of 2-methoxyethanol and 130 mL of ethanol, yielding 2,4,6-triamino-5-chloroquinazoline.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N+:14]([O-])=O)[C:8]=2[Cl:13])[N:3]=1>[Pt].COCCO.C(O)C>[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([NH2:14])[C:8]=2[Cl:13])[N:3]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
NC1=NC2=CC=C(C(=C2C(=N1)N)Cl)[N+](=O)[O-]
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
COCCO
Step Four
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in a manner analogous to that of Example 13

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=CC=C(C(=C2C(=N1)N)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.